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Compound of Interest

Compound Name: Leukotriene C4 methyl ester

Cat. No.: B565739

An In-depth Technical Guide to Leukotriene C4
Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure,
physicochemical properties, biological role, and experimental protocols related to Leukotriene
C4 (LTC4) methyl ester. This document is intended to serve as a valuable resource for
professionals in the fields of biochemistry, pharmacology, and drug development.

Chemical Structure and Physicochemical Properties

Leukotriene C4 methyl ester is the methyl ester derivative of Leukotriene C4, a potent
inflammatory mediator. The esterification of the carboxylic acid group on the eicosanoid
backbone increases its lipophilicity, rendering it more soluble in organic solvents and potentially
more stable than its parent compound.[1]

Chemical Structure:

e IUPAC Name: (2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[(5S,6R,7E,9E,117,147)-5-
hydroxy-1-methoxy-1-oxoicosa-7,9,11,14-tetraen-6-yl]sulfanyl-1-oxopropan-2-yllJamino]-5-
oxopentanoic acid[1]

e Synonyms: LTC4 methyl ester, N-methyl-LTC4, Leukotriene C4 monomethyl ester[1]
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Below is a summary of the key physicochemical properties of Leukotriene C4 methyl ester:

Property Value Source(s)
Molecular Formula C31H49N309S [1]
Molecular Weight 639.80 g/mol [2]
CAS Number 73958-10-8 [1]

_ . Inferred from related
Appearance White solid
compounds

- Soluble in ethanol, methanol,
Solubility DMSO, and DMF. 3]

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of Leukotriene
C4 methyl ester. While a comprehensive public database of its spectra is not readily available,
the following sections describe the expected spectral characteristics based on its structure and
data from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

H NMR: The proton NMR spectrum of Leukotriene C4 methyl ester is expected to be
complex due to the numerous protons in different chemical environments. Key expected
signals include:

» Olefinic protons: Multiple signals in the range of 5.0-6.8 ppm, corresponding to the protons
on the conjugated triene system and other double bonds.

» Methyl ester protons: A sharp singlet around 3.6-3.7 ppm.
e Protons adjacent to hydroxyl and thioether groups: Signals in the range of 3.5-4.5 ppm.
o Glutathione moiety protons: A series of multiplets corresponding to the amino acid residues.

 Aliphatic chain protons: Numerous signals in the upfield region (1.0-2.5 ppm).
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13C NMR: The carbon NMR spectrum will show a large number of signals corresponding to the
31 carbon atoms. Expected key resonances include:

Carbonyl carbons: Signals in the downfield region (170-180 ppm) for the ester and amide
groups.

Olefinic carbons: Multiple signals in the range of 120-140 ppm.

Carbon bearing the hydroxyl group: A signal around 70-75 ppm.

Methyl ester carbon: A signal around 51-53 ppm.

Aliphatic carbons: A series of signals in the upfield region (20-40 ppm).

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry is a common technique for analyzing
leukotrienes. In positive ion mode, the [M+H]* ion would be expected at m/z 640.8. In negative
ion mode, the [M-H]~ ion would be expected at m/z 638.8.

Tandem mass spectrometry (MS/MS) would reveal characteristic fragmentation patterns. Key
expected fragmentations include:

e Loss of the glutathione moiety.
o Cleavage of the fatty acid chain.
e Dehydration (loss of H20).

A detailed fragmentation analysis of the parent compound, LTC4, has been described and can
provide a basis for interpreting the spectrum of its methyl ester.[4][5]

Infrared (IR) Spectroscopy

The IR spectrum of Leukotriene C4 methyl ester would exhibit characteristic absorption
bands for its functional groups:

e O-H stretch: A broad band around 3300-3500 cm~1 from the hydroxyl group.
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e N-H stretch: Bands in the region of 3200-3400 cm~! from the amide groups.

e C=0 stretch: A strong band around 1740 cm~1 for the methyl ester and bands around 1650
cm~? for the amide carbonyls.

e C=C stretch: Bands in the region of 1600-1650 cm~1 for the olefinic bonds.

Biological Activity and Signaling Pathway

Leukotriene C4 methyl ester is primarily understood in the context of the cysteinyl leukotriene
(CysLT) signaling pathway. CysLTs, including LTC4, LTD4, and LTE4, are potent lipid mediators
of inflammation and allergic responses, particularly in the context of asthma.[6]

The biological activity of Leukotriene C4 methyl ester itself is not as extensively characterized
as its parent compound. It is often used in research as a more stable and cell-permeable
precursor to LTC4. The ester group can be hydrolyzed by intracellular esterases to release the
active LTCA4.

Biosynthesis of Leukotriene C4 and its Methyl Ester

Leukotriene C4 is synthesized from arachidonic acid via the 5-lipoxygenase (5-LO) pathway.
The key step is the conjugation of Leukotriene A4 (LTA4) with glutathione (GSH), a reaction
catalyzed by LTC4 synthase. Similarly, Leukotriene C4 methyl ester can be synthesized from
LTA4 methyl ester and glutathione, a reaction that can be catalyzed by various glutathione S-
transferases.[7]

Glutathione (GSH)
+ GSH
LTA4 Methyl Ester (GSTs) ' | TC4 Methyl Ester
+ GSH
Arachidonic Acid S-Lipoxygenase p,| | o kotriene A4 (LTA4) LTC4 Synthase Leukotriene C4 (LTC4)
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Biosynthesis of Leukotriene C4 and its methyl ester.

Cysteinyl Leukotriene Signhaling Pathway

Once formed, LTC4 is transported out of the cell and can be sequentially metabolized to LTD4
and LTE4. These CysLTs exert their effects by binding to specific G-protein coupled receptors,
primarily CysLT1 and CysLT2.[6][8][9]

e CysLT1 Receptor: Binds LTD4 with the highest affinity, followed by LTC4 and then LTE4.[8]
[9]

e CysLT2 Receptor: Binds LTC4 and LTD4 with roughly equal affinity.[8][9]

The activation of these receptors leads to a cascade of intracellular events, including calcium
mobilization and activation of signaling pathways that result in smooth muscle contraction
(bronchoconstriction), increased vascular permeability, and recruitment of inflammatory cells.
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Overview of the Cysteinyl Leukotriene signaling pathway.

Experimental Protocols

This section provides detailed methodologies for the enzymatic synthesis and purification of
Leukotriene C4 methyl ester.

Enzymatic Synthesis of Leukotriene C4 Methyl Ester
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This protocol describes the synthesis of LTC4 methyl ester from LTA4 methyl ester and
glutathione using glutathione S-transferases (GSTs).

Materials:

Leukotriene A4 methyl ester solution (in an appropriate organic solvent)
e Reduced glutathione (GSH)

» Purified glutathione S-transferase (e.g., from rat liver)

o Reaction buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4)

e Stop solution (e.g., methanol or acetonitrile)

 Inert gas (e.g., argon or nitrogen)

Procedure:

Prepare a stock solution of LTA4 methyl ester in an organic solvent and store it under an
inert atmosphere at low temperature (-20°C or -80°C).

e Prepare a fresh solution of GSH in the reaction buffer.
¢ In a reaction vessel, combine the reaction buffer, GSH solution, and the GST enzyme.

« Initiate the reaction by adding a small volume of the LTA4 methyl ester stock solution to the
reaction mixture. The final concentration of the organic solvent should be kept low to avoid
denaturing the enzyme.

¢ Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration
(e.g., 15-30 minutes).

o Terminate the reaction by adding a sufficient volume of the stop solution.

e The resulting mixture containing LTC4 methyl ester can then be purified by HPLC.
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Workflow for the enzymatic synthesis of LTC4 methyl ester.
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Purification by High-Performance Liquid
Chromatography (HPLC)

Reverse-phase HPLC is the method of choice for purifying Leukotriene C4 methyl ester from
the reaction mixture.[10]

Instrumentation and Columns:

o Astandard HPLC system with a UV detector.
o A C18 reverse-phase column.

Mobile Phase:

« A gradient of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g.,
water with a small amount of a modifying acid like trifluoroacetic acid).

Procedure:

Equilibrate the HPLC column with the initial mobile phase conditions.
« Inject the reaction mixture (after termination) onto the column.

e Run a solvent gradient to elute the components. A typical gradient might start with a lower
concentration of the organic solvent and gradually increase to elute the more nonpolar
compounds.

» Monitor the elution profile at a wavelength where leukotrienes absorb, typically around 280
nm.

e Collect the fractions corresponding to the LTC4 methyl ester peak.

» The identity and purity of the collected fractions can be confirmed by mass spectrometry and
NMR.

Conclusion
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Leukotriene C4 methyl ester is a valuable tool for studying the cysteinyl leukotriene pathway.
Its increased stability and lipophilicity compared to LTC4 make it a useful substrate for in vitro
and in cell-based assays. This guide provides essential information for researchers working
with this important lipid mediator, from its fundamental properties to practical experimental
protocols. Further research into the specific biological activities of the methyl ester itself may
reveal additional roles beyond that of a stable LTC4 precursor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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